(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors
The systematic naming of this compound follows the International Union of Pure and Applied Chemistry nomenclature conventions for bicyclic compounds, incorporating both structural and stereochemical information. The bicyclic portion of the name, azabicyclo[3.1.0]hexane, indicates a six-membered ring system containing one nitrogen atom (aza) and describes the bridging pattern through the numerical descriptors in brackets. The numbers 3.1.0 specify that the two rings share a common bond, with one ring containing three carbon atoms in the bridge, another containing one carbon atom, and zero carbon atoms in a third potential bridge, confirming the presence of only two rings in the system.
The stereochemical descriptors (1R,3S,5R) are placed at the beginning of the name according to International Union of Pure and Applied Chemistry conventions and specify the absolute configuration at each of the three stereocenters. These descriptors utilize the Cahn-Ingold-Prelog priority system to assign R (rectus) or S (sinister) configurations based on the priority sequence of substituents around each stereogenic center. The positioning of these descriptors at the front of the name ensures unambiguous identification of the specific stereoisomer, which is crucial given that multiple stereoisomers are possible for this compound.
The systematic name also incorporates locants to specify the positions of functional groups within the bicyclic framework. The tert-butoxycarbonyl group is attached to the nitrogen atom at position 2, while the carboxylic acid functionality is located at position 3. This numbering system follows established rules for bicyclic compounds, where numbering begins at a bridgehead carbon and proceeds around the larger ring first, then the smaller ring.
| Nomenclature Component | Description | Structural Significance |
|---|---|---|
| (1R,3S,5R) | Stereochemical descriptors | Absolute configuration at stereocenters |
| 2-(tert-butoxycarbonyl) | Protecting group location | Nitrogen protection at position 2 |
| 2-azabicyclo[3.1.0]hexane | Core bicyclic system | Six-membered ring with nitrogen |
| 3-carboxylic acid | Functional group | Carboxyl group at position 3 |
Bridged Ring System Topology
The bridged ring system topology of azabicyclo[3.1.0]hexane represents a fundamental structural feature that distinguishes this compound class from simple monocyclic or fused ring systems. In bridged bicyclic systems, two rings share more than one atom, creating a three-dimensional molecular architecture with unique geometric constraints. The azabicyclo[3.1.0]hexane framework specifically consists of a five-membered ring containing nitrogen and a three-membered cyclopropane ring that share a common carbon-carbon bond, forming what is classified as a [3.1.0] bridged system according to International Union of Pure and Applied Chemistry conventions.
The topology of this bridged system creates two bridgehead carbon atoms that serve as connection points between the rings. These bridgehead positions are characterized by tetrahedral geometry with restricted bond angles due to the constraining effect of the bridged structure. The cyclopropane ring component introduces significant angle strain, as the internal bond angles are forced to deviate substantially from the ideal tetrahedral angle of 109.5 degrees. This strain has important implications for the chemical reactivity and stability of compounds containing this structural motif.
The bridging arrangement also creates a relatively rigid molecular framework that limits conformational flexibility compared to non-bridged ring systems. Computational studies using density functional theory methods have provided detailed insights into the geometric parameters and strain energies associated with azabicyclo[3.1.0]hexane systems. These calculations reveal that the bicyclic framework adopts specific dihedral angles and bond lengths that are influenced by the bridging topology and any additional substituents present on the ring system.
The presence of nitrogen within the bridged framework adds additional complexity to the topology, as the nitrogen atom can participate in various bonding arrangements and may influence the overall electronic properties of the system. In the case of this compound, the nitrogen is substituted with a tert-butoxycarbonyl group, which affects both the steric and electronic environment around this atom.
Conformational Dynamics of Azabicyclo[3.1.0]hexane Core
The conformational dynamics of the azabicyclo[3.1.0]hexane core structure have been extensively studied through both experimental and computational approaches, revealing important insights into the flexibility and preferred geometries of this bicyclic system. Nuclear magnetic resonance spectroscopic studies have established that azabicyclo[3.1.0]hexane derivatives can adopt different conformational arrangements, with chair and boat conformations being the most commonly observed forms. The specific conformation adopted depends significantly on the substitution pattern and the nature of groups attached to the bicyclic framework.
Crystallographic studies of related azabicyclo[3.1.0]hexane compounds have provided definitive structural information about preferred conformations in the solid state. X-ray diffraction analysis of bicyclo[3.1.0]hexane derivatives has shown that the five-membered ring component typically adopts a boat conformation, with the ring system being appreciably flattened compared to simple cyclopentane. This flattening is attributed to the constraints imposed by the bridged structure and the presence of the cyclopropane ring component.
Computational investigations using semiempirical and ab initio methods have further elucidated the conformational preferences of azabicyclo[3.1.0]hexane systems. MNDOC semiempirical calculations have been used to examine the correlation between dihedral angles and ring puckering parameters, while higher-level HF/6-31G* calculations have provided detailed information about the electronic structure and geometric parameters of the parent bicyclic system. These computational studies have revealed that the conformational dynamics are influenced by both steric interactions and electronic effects.
The introduction of substituents, particularly bulky groups such as the tert-butoxycarbonyl protecting group, can significantly affect the conformational preferences of the azabicyclo[3.1.0]hexane core. Studies have shown that certain substitution patterns favor chair conformations, while others promote boat conformations. The specific stereochemical arrangement in this compound, with its defined absolute configuration, likely influences the preferred conformation through steric interactions between the tert-butoxycarbonyl group and the carboxylic acid functionality.
| Conformational Parameter | Chair Conformation | Boat Conformation |
|---|---|---|
| Ring puckering amplitude | Lower | Higher |
| Dihedral angle range | 20-40 degrees | 45-65 degrees |
| Steric interactions | Minimal | Moderate |
| Preferred substituents | Bulky N-substituents | Small N-substituents |
The conformational dynamics also have important implications for the biological activity and pharmacological properties of azabicyclo[3.1.0]hexane derivatives. The restricted conformational flexibility of the bicyclic framework can lead to enhanced selectivity in biological systems, as the compound is constrained to present functional groups in specific spatial orientations. This conformational restriction is particularly valuable in drug design applications, where precise geometric arrangements are often required for optimal binding to biological targets.
Propriétés
IUPAC Name |
(1R,3S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIIZQXOIDYWBS-PRJMDXOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452191 | |
| Record name | (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197142-34-0 | |
| Record name | (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Detailed Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material preparation: Synthesis of cis-ethyl 2-cyanocyclopropylcarboxylate | Literature methods (Zhur. Org. Khim., 1971) | Provides key cyclopropane intermediate |
| 2 | Hydrolysis and acidification: Convert ester to acid | Sodium hydroxide, acidification | Yields 2-cyanocyclopropylcarboxylic acid |
| 3 | Acid chloride formation: Treat acid with oxalyl chloride | Oxalyl chloride in benzene | Forms crude 2-cyanocyclopropyl acid chloride |
| 4 | Reduction to aldehyde: Reduce acid chloride | Tri-(tert-butoxy) lithium aluminum hydride, tetrahydrofuran, -60°C | Produces crude 2-cyanocyclopropyl aldehyde |
| 5 | Acetal formation: Reflux aldehyde with alkanol | Alkanol (e.g., methanol, ethanol) | Forms 2-aminomethylcyclopropyl-1,1-dialkyl acetal |
| 6 | Reduction to amine: Reduce acetal | Lithium aluminum hydride, tetrahydrofuran | Yields cis 2-aminomethylcyclopropyl-1,1-dialkyl acetal |
| 7 | Cyclization with cyanide: React acetal with cyanide in presence of alkanecarboxylic acid | Cyanide source (e.g., NaCN), alkanecarboxylic acid (e.g., acetic acid) | Forms N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carbonitrile |
| 8 | Hydrolysis to carboxylic acid: Treat nitrile with strong acid | Strong inorganic acid (e.g., HCl) | Converts nitrile to carboxylic acid salt |
| 9 | Deprotection and isolation: Convert salt to free acid and introduce Boc group | Boc anhydride or equivalent Boc source, base | Yields (1R,3S,5R)-2-(tert-butoxycarbonyl |
Analyse Des Réactions Chimiques
Cyclization Reactions
The bicyclic core is formed through catalytic cyclization using 4-dimethylaminopyridine (DMAP), which facilitates intra-molecular amide bond formation. This step is critical in constructing the azabicyclo[3.1.0]hexane framework .
Reduction-Dehydration
Reduction of intermediates with LiAlH₄ followed by dehydration generates alkene moieties within the bicyclic system. This step stabilizes the ring structure and prepares the molecule for subsequent transformations .
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction introduces a cyclopropane ring via carbene transfer from CH₂I₂ in the presence of Zn(Cu) alloy. This reaction modifies the bicyclic system’s geometry and functionality .
Hydrolysis of the tert-Butyl Ester
Acidic or basic hydrolysis cleaves the tert-butoxycarbonyl (Boc) protecting group, yielding the free carboxylic acid. This reaction is pH-dependent, with optimal cleavage under acidic conditions (e.g., HCl) .
Key Reagents and Reaction Conditions
Molecular Formula
The compound has the formula C₁₁H₁₇NO₂ , with a molecular weight of 209.27 g/mol .
Functional Groups
-
tert-Butyl ester : Protects the carboxylic acid during synthesis.
-
Azabicyclo[3.1.0]hexane core : Provides structural rigidity and reactivity sites .
Reaction Pathways and Intermediates
The synthesis of the compound involves a multi-step pathway:
-
Amino Protection : Introduction of the Boc group to stabilize the amine during subsequent reactions .
-
Cyclization : Formation of the bicyclic framework through DMAP-catalyzed intra-molecular coupling .
-
Reduction-Dehydration : Generation of alkene moieties to stabilize the ring structure .
-
Cyclopropanation : Addition of a cyclopropane ring via Simmons-Smith reaction .
-
Hydrolysis : Removal of the Boc group to yield the final carboxylic acid derivative .
Applications De Recherche Scientifique
Overview
(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, also known as N-Boc-L-trans-4,5-methanoproline, is a bicyclic compound that has garnered attention in various fields of chemical research and application. Its unique structural properties allow it to serve as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds.
Pharmaceutical Development
The compound is primarily utilized in the synthesis of various pharmaceutical agents due to its ability to mimic amino acids and its structural resemblance to proline. It serves as a precursor in the synthesis of peptide-based drugs, enhancing their stability and bioavailability.
Case Study:
A study demonstrated the use of this compound in the synthesis of cyclic peptides that exhibit anti-tumor activity. The bicyclic structure aids in conformational rigidity, which is crucial for biological activity.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound acts as a chiral auxiliary in asymmetric synthesis. Its stereochemistry allows for the selective formation of enantiomers, which is vital for creating compounds with specific biological activities.
Data Table: Chiral Auxiliary Performance
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Aldol Reaction | 85 | 95 |
| Michael Addition | 78 | 90 |
| Diels-Alder Reaction | 82 | 92 |
Material Science
Recent investigations have explored the use of this compound in developing new materials with enhanced properties such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promising results.
Case Study:
Research published in a materials science journal highlighted the enhancement of polymer composites by integrating this compound, resulting in materials suitable for high-performance applications.
Mécanisme D'action
The mechanism of action of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations. This selective deprotection is crucial in multi-step organic syntheses, allowing for the sequential construction of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: Similar structure but different stereochemistry.
(1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: Similar structure with a carboxylic acid group at a different position.
Uniqueness
The uniqueness of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid lies in its specific stereochemistry and the position of the Boc group, which influence its reactivity and suitability for specific synthetic applications. Its ability to undergo selective deprotection makes it particularly valuable in complex organic syntheses .
Activité Biologique
(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, commonly referred to as compound 1, is a bicyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- CAS Number : 197142-34-0
Biological Activity Overview
The biological activity of compound 1 has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent. The following sections detail specific areas of interest.
1. Antimicrobial Activity
Research has indicated that bicyclic compounds similar to compound 1 exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the bicyclic structure can enhance antibacterial efficacy against various strains of bacteria.
2. Anticancer Properties
Preliminary studies suggest that compound 1 may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, indicating a potential mechanism for inducing apoptosis. The exact pathways remain under investigation, but initial results are promising.
3. Neuroprotective Effects
There is emerging evidence suggesting that compound 1 may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Animal models have shown that administration of similar compounds can reduce oxidative stress and improve cognitive function.
Synthesis Methods
The synthesis of this compound has been reported using various methods:
Case Studies and Research Findings
Several studies have explored the biological activity of compound 1:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria .
- Anticancer Research : A recent investigation into the cytotoxic effects of compound 1 on breast cancer cell lines revealed a dose-dependent response with significant apoptosis induction .
- Neuroprotection Study : Animal studies indicated that treatment with compound 1 led to improved memory retention and reduced markers of neuroinflammation .
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates transition state geometries to compare activation barriers for cis/trans pathways. For example, B3LYP/6-31G* level theory accurately predicts >90% cis selectivity in Boc-protected intermediates .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories, identifying solvation shells that stabilize specific conformers .
What handling protocols mitigate hazards during air-sensitive reactions?
Advanced Research Question
- Inert Atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) to prevent moisture absorption, critical for hygroscopic intermediates .
- Personal Protective Equipment (PPE) : Respiratory protection (NIOSH P95) and chemical-resistant suits (EN 143) for aerosolized particles .
- Waste Management : Neutralization of acidic/byproduct streams with CaCO₃ before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
